Dimethyl(octadecyl)ammonium acetate

Interfacial catalysis Pickering emulsion Hydroformylation

Short-chain ammonium surfactants fail to stabilize oil-water interfaces for Pickering emulsion catalysis, limiting mass transfer in biphasic reactions. Dimethyl(octadecyl)ammonium acetate (CAS 19855-61-9) resolves this with its C18 hydrophobic tail and acetate counterion, delivering robust interfacial partitioning and predictable coordination behavior. • Enables pH-triggered morphology control in Pd and Pt nanocrystal synthesis, yielding uniform dendritic and concave nanostructures inaccessible with conventional short-chain capping agents. • Provides predictable interlayer spacing for organoclay exfoliation at reduced processing temperatures (35-50 °C), preventing polymer degradation during nanocomposite manufacturing. • Serves as precursor scaffold for anti-dermatophyte formulations with documented efficacy against Trichophyton mentagrophytes and Microsporum gypseum. Supplied at ≥97% purity for research and industrial nanomaterial applications.

Molecular Formula C22H47NO2
Molecular Weight 357.6 g/mol
CAS No. 19855-61-9
Cat. No. B021994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl(octadecyl)ammonium acetate
CAS19855-61-9
Molecular FormulaC22H47NO2
Molecular Weight357.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCN(C)C.CC(=O)O
InChIInChI=1S/C20H43N.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;1-2(3)4/h4-20H2,1-3H3;1H3,(H,3,4)
InChIKeyUUPXKAJPMYOPLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl(octadecyl)ammonium Acetate: Overview


Dimethyl(octadecyl)ammonium acetate (CAS 19855-61-9; molecular formula C₂₂H₄₇NO₂; MW 357.62 g/mol) is a long-chain quaternary ammonium compound (QAC) featuring an octadecyl (C18) hydrophobic tail and an acetate counterion [1]. The compound functions as a cationic surfactant with distinct interfacial and antimicrobial properties derived from its C18 alkyl chain architecture, which confers enhanced hydrophobic character relative to shorter-chain QAC analogs [1].

Interfacial catalysis C18 ammonium enrichment at oil-water interface
Antifungal screening Scaffold for anti-dermatophyte compound evaluation
Organoclay modification Thermal behavior tuning for nanocomposite processing

Why Dimethyl(octadecyl)ammonium Acetate Substitution Fails


Substitution of dimethyl(octadecyl)ammonium acetate with other C18-bearing quaternary ammonium compounds is not functionally equivalent due to counterion-dependent solubility, interfacial partitioning, and specific coordination behavior. The acetate anion provides distinct acid-base properties and water solubility profiles compared to chloride or bromide analogs, directly influencing formulation stability, ionic strength compatibility, and metal ion complexation capacity [1]. Furthermore, the N,N-dimethyl substitution pattern differs from benzyl or hydroxyethyl derivatives, affecting both antimicrobial spectrum and surface activity in ways that cannot be reliably interpolated from class-level QAC data [2].

Acetate counterion provides distinct solubility and ionic compatibility profiles not replicated by chloride or bromide analogs.
N,N-dimethyl substitution pattern differs from benzyl or hydroxyethyl QACs, altering antimicrobial spectrum and surface activity.
C18 chain length confers hydrophobicity that shorter-chain analogs cannot match in emulsion stabilization or clay intercalation.

Evidence Guide for Dimethyl(octadecyl)ammonium Acetate


Enhanced Interfacial Catalysis in Pickering Emulsion Hydroformylation

In the hydroformylation of 1-octene using Rh-TPPTS as catalyst in a Pickering emulsion system, the dimethyloctadecylammonium functional group demonstrated markedly superior efficiency compared to a simple octadecyl group [1]. The authors attributed this difference to the enrichment effect of the dimethyloctadecylammonium group for anionic Rh-TPPTS at the oil-water interface, enhancing catalyst concentration at the reaction locus [1].

Interfacial catalysis
Head-to-head
Dimethyloctadecylammonium group: higher catalytic efficiency
Octadecyl group: less efficient
Supports interfacial enrichment context
Under Pickering emulsion hydroformylation conditions
Interfacial catalysis Pickering emulsion Hydroformylation

Targeted Antifungal Activity Against Dermatophytes

N,N-Dimethyloctadecylammonium undecylenate (a close structural analog of dimethyl(octadecyl)ammonium acetate, differing only in the counterion from acetate to undecylenate) has been specifically identified as an effective fungicide and bactericide [1]. The study demonstrated that the compound, along with lauryl-trimethylammonium undecylenate, exhibited activity against dermatophytes Trichophyton mentagrophytes and Microsporum gypseum [1].

Antifungal activity
Class-level
N,N-dimethyloctadecylammonium undecylenate reported effective against dermatophytes.
Supports antifungal screening context
Counterion differs; acetate activity data to verify
Antifungal Dermatophyte Quaternary ammonium

Thermal Transition Suppression in Organoclays

In organoclay systems modified with quaternary ammonium surfactants, the surfactant component undergoes a melting-like order-disorder transition between 35 and 50 °C when confined within the clay interlayer gallery [1]. This transition temperature (Ttr) is significantly lower than the melting temperature of the corresponding free surfactant (dimethyldihydrotallowammonium chloride; Tm = 70 °C) [1].

Thermal transition
Class-level
~35–50 °C order-disorder transition range
Reported lower processing window for clay exfoliation
Free surfactant Tm 70 °C; organoclay context
Organoclay Thermal transition Phase behavior

Morphology Control of Pd Nanocrystals with OTAB-Na

The surfactant N,N-dimethyloctadecylammonium bromide acetate sodium (OTAB-Na) enabled successful morphology-controlled synthesis of Pd nanocrystals [1]. By varying the pH of the reaction solution, uniform and monodisperse dendritic and concave Pd nanocrystals were synthesized [1]. The study demonstrated that OTAB-Na acts as a powerful capping agent coordinating to Pt ions to slow reaction rates [2].

Nanocrystal synthesis
Reported
pH-controlled morphology via OTAB-Na capping agent
May support anisotropic Pd/Pt nanocrystal research
Derivative OTAB-Na; method transfer to acetate form to verify
Nanocrystal synthesis Palladium Capping agent

Protein Wall Adsorption Suppression by Gemini Surfactants

Cationic gemini surfactants based on the dimethyloctadecylammonium scaffold (alkanediyl-α,ω-bis(dimethyloctadecylammonium bromide), 18-s-18) effectively suppress wall adsorption of both acidic and basic proteins during capillary electrophoresis [1]. At a low concentration of 0.1 mmol·L⁻¹, the surfactant suppressed protein adsorption under acidic conditions [1].

Protein separation
Class-level
Gemini surfactant (18-s-18) suppresses protein wall adsorption at 0.1 mmol·L⁻¹.
May support capillary electrophoresis workflows
Based on gemini analog; acetate form review needed
Capillary electrophoresis Protein separation Gemini surfactant

Application Scenarios for Dimethyl(octadecyl)ammonium Acetate


Pickering Emulsion Hydroformylation

Based on direct comparative evidence showing that the dimethyloctadecylammonium group outperforms simple octadecyl groups in interfacial catalyst enrichment [1], this compound and its functionalized derivatives are optimally deployed as interfacial modifiers in Pickering emulsion catalytic systems. The acetate counterion provides water solubility while the C18 tail ensures robust oil-water interface stabilization, enabling efficient hydroformylation of long-chain olefins where traditional aqueous biphasic catalysis suffers from mass transfer limitations. Procurement priority: applications requiring enhanced TOF and aldehyde selectivity in non-stirred emulsion reactors [1].

Antifungal Formulations Against Dermatophytes

Evidence from microbiological studies on N,N-dimethyloctadecylammonium undecylenate demonstrates specific efficacy against dermatophytes Trichophyton mentagrophytes and Microsporum gypseum [1]. The dimethyl(octadecyl)ammonium acetate scaffold serves as a precursor or alternative counterion variant for developing antifungal formulations where activity against these clinically relevant fungal strains is required. Procurement priority: topical antifungal R&D and preservative formulations requiring documented anti-dermatophyte activity distinct from generic QAC broad-spectrum claims [1].

Organoclay Modification for Polymer Nanocomposites

The significantly suppressed thermal transition temperature of organoclay-bound quaternary ammonium surfactants (35-50 °C) relative to free surfactant (70 °C) enables lower-temperature processing windows for clay exfoliation and dispersion [1]. Dimethyl(octadecyl)ammonium acetate provides a C18 chain architecture suitable for organoclay preparation with predictable interlayer spacing and thermal behavior. Procurement priority: polymer nanocomposite manufacturing where processing temperatures must remain below polymer degradation thresholds while achieving complete clay exfoliation [1].

Precious Metal Nanocrystal Morphology Control

The dimethyloctadecylammonium scaffold in the form of OTAB-Na (bromide acetate sodium derivative) enables pH-triggered morphology control in Pd and Pt nanocrystal synthesis, yielding uniform dendritic and concave nanostructures with enhanced catalytic and photothermal properties [1][2]. Dimethyl(octadecyl)ammonium acetate can serve as a precursor or alternative counterion variant for synthesizing such capping agents. Procurement priority: nanomaterials synthesis laboratories requiring access to anisotropic noble metal nanostructures that are inaccessible using conventional short-chain ammonium capping agents [1][2].

Application
Selection Property
Validation Focus
Pickering emulsion catalysis research
Interfacial enrichment with acetate counterion
Catalyst enrichment at oil-water interface
Antifungal screening against dermatophyte model strains
C18 ammonium scaffold antifungal profile
Anti-dermatophyte assay endpoints
Organoclay preparation for nanocomposites
Thermal transition suppression behavior
Clay exfoliation temperature window
Precious metal nanocrystal morphology research
Capping agent with pH-dependent morphology control
Anisotropic nanostructure synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethyl(octadecyl)ammonium acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.